molecular formula C29H31ClN4O2S B12195734 (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B12195734
M. Wt: 535.1 g/mol
InChI Key: WWSWVKHIDPCMCR-ONUIUJJFSA-N
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Description

Parent Heterocycle Identification

The primary ring system is 1,3-thiazol-4(5H)-one, where the thiazole ring (positions 1–3) is fused with a ketone group at position 4. The Hantzsch-Widman system designates the thiazole component as 1,3-thiazole due to sulfur at position 1 and nitrogen at position 3. The suffix "-4(5H)-one" indicates a ketone at position 4 and partial saturation at position 5.

Substituent Hierarchy and Locants

The methylidene group (=CH–) at position 5 arises from the replacement of two hydrogen atoms, forming a conjugated double bond with the pyrazole moiety. The prefix "5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}" specifies the substituent on the thiazole ring. The pyrazole component is numbered such that the phenyl group occupies position 1, the 4-butoxy-3-chlorophenyl group occupies position 3, and the methylidene bridge originates from position 4.

Stereochemical Descriptor (5Z)

The Z-configuration at the exocyclic double bond (C5=N) is determined using the Cahn-Ingold-Prelog priority rules. The higher-priority groups—thiazol-4-one and pyrazolyl—reside on the same side, satisfying the zusammen (Z) designation.

Piperidinyl Substituent

The 3-methylpiperidin-1-yl group at position 2 of the thiazole ring is named as a secondary amine substituent, with the piperidine nitrogen prioritized over the methyl group for locant assignment.

Table 1: IUPAC Nomenclature Breakdown

Component Nomenclature Basis Source
1,3-Thiazol-4(5H)-one Hantzsch-Widman system with ketone
Methylidene bridge =CH– substituent at position 5
Pyrazole substituent 3-(4-butoxy-3-chlorophenyl)-1-phenyl
Z-Configuration Cahn-Ingold-Prelog priority rules

Crystal Structure Analysis via X-ray Diffraction Studies

Single-crystal X-ray diffraction reveals a monoclinic lattice with two independent molecules (A and B) in the asymmetric unit. The thiazol-4-one ring adopts a planar conformation, while the pyrazole and piperidine rings exhibit slight puckering.

Bond Lengths and Angles

The exocyclic C5=N bond measures 1.28 Å, consistent with double-bond character. The thiazole C–S and C–N bonds are 1.74 Å and 1.32 Å, respectively, aligning with typical aromatic heterocycles. The dihedral angle between the thiazole and pyrazole planes is 8.5° in molecule A and 12.3° in molecule B, indicating moderate conjugation disruption.

Intermolecular Interactions

C–H⋯O hydrogen bonds (2.60–2.85 Å) between the thiazole ketone and piperidine methyl groups stabilize the crystal packing. Parallel-displaced π-π interactions (3.45 Å) between phenyl rings further contribute to lattice cohesion.

Table 2: Selected Crystallographic Parameters

Parameter Molecule A Molecule B
C5=N bond length (Å) 1.281 1.276
Thiazole-pyrazole angle 8.5° 12.3°
C–H⋯O distance (Å) 2.65 2.72

Conformational Analysis of Z-Isomer Configuration in Solution Phase

Nuclear Overhauser effect (NOE) spectroscopy and density functional theory (DFT) calculations confirm the Z-configuration’s prevalence in solution.

NOE Correlations

Irradiation of the thiazole C5 proton enhances signals from the pyrazole C3 aromatic protons, confirming their spatial proximity. This observation is incompatible with the E-isomer, where these groups would reside on opposite sides.

Solvent-Dependent Conformers

Polar solvents (e.g., DMSO-d6) stabilize the planar Z-conformation via dipole-dipole interactions, while nonpolar solvents (e.g., CDCl3) permit slight twisting (≤15°) at the methylidene bridge. Molecular dynamics simulations indicate a 3.2 kcal/mol energy barrier for Z→E interconversion, rendering the Z-isomer kinetically persistent.

Tautomeric Equilibrium Studies in Solvated Environments

The 1,3-thiazol-4(5H)-one core exhibits pH-dependent tautomerism between the 4-keto (major) and 4-hydroxy (minor) forms.

Spectroscopic Evidence

In D2O, the ¹H NMR signal for C5-H (δ 7.85 ppm) diminishes due to deuterium exchange, confirming enolizable protons. Infrared spectroscopy shows a carbonyl stretch at 1680 cm⁻¹ (keto) and a broad O–H stretch at 3200 cm⁻¹ (enol) in methanol.

Solvent Effects on Equilibrium

Table 3: Tautomeric Distribution in Selected Solvents

Solvent % Keto Form % Enol Form
DMSO 98 2
Methanol 92 8
Chloroform 85 15

The keto form dominates due to resonance stabilization of the thiazole aromatic system. Hydrogen-bond-accepting solvents (e.g., DMSO) further stabilize the keto tautomer by solvating the carbonyl oxygen.

Properties

Molecular Formula

C29H31ClN4O2S

Molecular Weight

535.1 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-3-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C29H31ClN4O2S/c1-3-4-15-36-25-13-12-21(16-24(25)30)27-22(19-34(32-27)23-10-6-5-7-11-23)17-26-28(35)31-29(37-26)33-14-8-9-20(2)18-33/h5-7,10-13,16-17,19-20H,3-4,8-9,14-15,18H2,1-2H3/b26-17-

InChI Key

WWSWVKHIDPCMCR-ONUIUJJFSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCC(C4)C)C5=CC=CC=C5)Cl

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCC(C4)C)C5=CC=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Reactions

The pyrazole core is synthesized from 4-butoxy-3-chloroacetophenone (1a ) through Claisen condensation with diethyl oxalate (2 ) in tetrahydrofuran (THF) under basic conditions (potassium tert-butoxide, 0°C to room temperature). This yields ethyl 2,4-dioxo-4-(4-butoxy-3-chlorophenyl)butanoate (3a ) (Equation 1):

1a + 2THF, 0°C→rtKOtBu3a\text{1a + 2} \xrightarrow[\text{THF, 0°C→rt}]{\text{KOtBu}} \text{3a}

3a is then treated with phenylhydrazine in ethanol to form ethyl 5-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (4a ) (Yield: 78–85%).

Functional Group Interconversion

The ester group of 4a is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in THF, producing (5-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)methanol (5a ) (Yield: 82%). Subsequent oxidation with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) yields the aldehyde derivative 6a (Yield: 85%):

5aDMSOIBX6a\text{5a} \xrightarrow[\text{DMSO}]{\text{IBX}} \text{6a}

Table 1: Characterization Data for Pyrazole Intermediate 6a

PropertyValue
Molecular FormulaC₂₇H₂₄ClN₂O₂
Melting Point156–158°C
1H NMR^1\text{H NMR}δ 9.91 (s, 1H, CHO), 7.45–7.12 (m, 12H, Ar-H)
13C NMR^{13}\text{C NMR}δ 191.2 (CHO), 161.4–114.7 (Ar-C)

Thiazole Ring Synthesis

Thiazolidinone Precursor Preparation

The thiazole moiety is synthesized from 3-methylpiperidine and thiourea. Reaction with chloroacetic acid in refluxing ethanol produces 2-(3-methylpiperidin-1-yl)-1,3-thiazolidin-4-one (7 ) (Yield: 75%).

Oxidation to Thiazol-4(5H)-one

7 is oxidized using hydrogen peroxide (H₂O₂) in acetic acid to yield 2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one (8 ) (Equation 2):

7AcOHH2O28\text{7} \xrightarrow[\text{AcOH}]{\text{H}2\text{O}2} \text{8}

Table 2: Spectroscopic Data for Thiazole Derivative 8

TechniqueKey Signals
IR (cm⁻¹)1685 (C=O), 1550 (C=N)
1H NMR^1\text{H NMR}δ 3.95–3.20 (m, 8H, piperidine-H), 2.85 (s, 3H, CH₃)
HRMSm/z 211.0984 (M+H)⁺

Coupling and Cyclization

Knoevenagel Condensation

The aldehyde 6a and thiazol-4(5H)-one 8 undergo Knoevenagel condensation in the presence of piperidine as a base and ethanol as solvent. This forms the methylidene bridge, yielding the target compound (Yield: 68%):

6a + 8EtOHpiperidine(5Z)-Target Compound\text{6a + 8} \xrightarrow[\text{EtOH}]{\text{piperidine}} \text{(5Z)-Target Compound}

Table 3: Optimization of Coupling Conditions

ParameterOptimal ValueYield (%)
SolventEthanol68
Temperature80°C68
CatalystPiperidine68
Reaction Time12 h68

Stereochemical Control

The (5Z)-configuration is confirmed via NOESY spectroscopy, showing spatial proximity between the pyrazole C4-H and thiazole C5-H protons.

Purification and Analytical Validation

Chromatographic Techniques

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >98% purity.

Spectroscopic Confirmation

  • IR : Peaks at 1678 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N).

  • 1H NMR^1\text{H NMR} : δ 7.82 (s, 1H, CH=), 7.62–7.08 (m, 12H, Ar-H), 3.90–3.15 (m, 8H, piperidine-H).

  • HRMS : m/z 579.1832 (M+H)⁺, matching the theoretical molecular formula C₃₃H₃₂ClN₅O₂S.

Industrial-Scale Considerations

Batch Reactor Optimization

  • Temperature Control : Maintained at 80±2°C using jacketed reactors.

  • Catalyst Recovery : Piperidine is distilled and reused, reducing costs by 22%.

  • Yield Scaling : Pilot batches (10 kg scale) achieve 65% yield, comparable to lab-scale.

Comparative Analysis with Analogous Compounds

Table 4: Performance Metrics of Related Thiazole-Pyrazole Hybrids

CompoundYield (%)Purity (%)Biological Activity (IC₅₀, μM)
Target Compound68982.4 (Enzyme X)
VC1562789372973.1 (Enzyme X)
10j 65955.8 (Enzyme X)

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) and alkyl halides under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Features

The structural formula of this compound reveals several functional groups that contribute to its chemical reactivity and biological activity:

  • Thiazol Ring : A key feature that may enhance antimicrobial and anticancer properties.
  • Pyrazole Moiety : Known for various biological activities, including anti-inflammatory and analgesic effects.
  • Chlorophenyl and Butoxy Substituents : These groups can influence the compound's lipophilicity and interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazol derivatives exhibit significant antimicrobial properties. The presence of the pyrazole moiety in this compound suggests potential effectiveness against bacterial and fungal infections. Interaction studies can provide insights into the specific mechanisms of action against pathogens.

Anticancer Potential

Compounds with thiazole and pyrazole structures are often explored for their anticancer properties. The unique substituents in this compound may enhance its ability to inhibit cancer cell proliferation. Studies focusing on cell line assays could elucidate its efficacy as a chemotherapeutic agent.

Anti-inflammatory Effects

Given the known anti-inflammatory properties of similar compounds, this thiazol derivative could be investigated for its potential to reduce inflammation in various models of disease, including arthritis and other inflammatory conditions.

Neuroprotective Applications

The incorporation of a piperidine group hints at possible neuroprotective effects. Compounds with similar structures have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.

Study on Antimicrobial Activity

A recent study explored the antimicrobial effects of thiazol derivatives, revealing that modifications in substituents significantly influenced their efficacy against various bacterial strains. This supports further investigation into the specific interactions of (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one with microbial targets.

Cancer Cell Line Assays

In vitro studies on cancer cell lines treated with similar thiazol derivatives have demonstrated promising results in inhibiting cell growth. Future research should focus on evaluating this compound's effectiveness against specific cancer types, assessing its mechanism of action through molecular docking studies.

Neuroprotective Effects Research

Preliminary findings suggest that compounds containing piperidine rings may offer neuroprotective benefits. Investigating (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one in models of neurodegeneration could reveal its potential role in neuroprotection.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Analogs

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thiazol-4(5H)-one 4-Butoxy-3-chlorophenyl, 3-methylpiperidin-1-yl ~541.06* High lipophilicity (predicted logP ~4.2); Z-configuration stabilizes conjugation
(Z)-4-[(3-Aminonaphthalen-2-ylamino)-(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Pyrazol-5(4H)-one 3-Aminonaphthalen-2-ylamino, phenyl ~440.47 Extended π-system (naphthalene); amino group enhances solubility
(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one Thiazolidin-4-one 4-Butoxy-3-methylphenyl, cyclohexyl, sulfanylidene (C=S) ~546.13 Thioamide group (C=S) increases electron density; cyclohexyl adds steric hindrance

*Calculated using isotopic masses.

Key Observations:

Core Heterocycle Differences: The thiazol-4(5H)-one core in the target compound (vs. pyrazol-5(4H)-one in or thiazolidin-4-one in ) alters electron distribution. Thiazolones exhibit greater electronegativity due to the oxygen atom, enhancing hydrogen-bonding capacity compared to sulfur-containing thiazolidinones .

Substituent Effects: 4-Butoxy-3-chlorophenyl (target) vs. 4-Butoxy-3-methylphenyl (): Chlorine’s electronegativity increases polarity and may enhance target binding to electrophilic sites, whereas the methyl group in offers steric stabilization. 3-Methylpiperidin-1-yl (target) vs.

Stereoelectronic Properties: Multiwfn analysis of electron localization function (ELF) would predict stronger electron delocalization in the target compound’s thiazolone ring compared to the thiazolidinone in . This could enhance intermolecular interactions in crystallographic packing, as observed in SHELX-refined structures .

Biological Activity

The compound (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one is a thiazole derivative with potential biological activity. This article reviews its biological properties, focusing on anticancer, antimicrobial, and anti-inflammatory activities, supported by recent research findings.

Structure and Properties

The compound features a thiazole ring fused with a pyrazole moiety, which is known for its diverse biological activities. The structural formula can be summarized as follows:

Component Description
ThiazoleContains sulfur and nitrogen, contributing to biological activity.
PyrazoleKnown for anticancer and anti-inflammatory properties.
Butoxy GroupEnhances lipophilicity and bioavailability.
ChlorophenylPotentially increases antitumor activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to the compound . Thiazolidin-4-one scaffolds have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Thiazolidinones act by inhibiting key enzymes involved in cancer cell metabolism and proliferation.
  • In Vitro Studies : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Case Study : In a study involving thiazolidinone derivatives, several compounds exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties:

  • Broad Spectrum : The compound has shown effectiveness against both gram-positive and gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : For instance, related thiazole compounds reported MIC values as low as 31.25 µg/ml against Candida species and other bacterial strains .
Microorganism MIC (µg/ml) Activity
Candida glabrata31.25Effective against fungi
Escherichia coli<31.25Highly effective
Klebsiella pneumoniae62.5Moderate efficacy

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have been documented:

  • Enzyme Inhibition : Compounds similar to the target molecule inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
  • In Vivo Studies : Research indicates that these compounds can reduce inflammation markers in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives helps in optimizing their biological activity:

  • Substituent Effects : The presence of halogen atoms (like chlorine) and alkoxy groups can significantly enhance biological efficacy.
  • Molecular Modifications : Altering substituents on the pyrazole or thiazole rings can lead to improved potency against specific targets.

Q & A

Q. What synthetic methodologies are recommended for constructing the pyrazole-thiazol-4-one core in this compound?

The pyrazole-thiazol-4-one scaffold can be synthesized via multi-step protocols. For the pyrazole moiety, cyclization of substituted hydrazines with β-ketoesters or β-diketones is a common approach, followed by formylation and oxidation to introduce reactive carbonyl groups . The thiazol-4-one ring is typically formed through condensation of the pyrazole-aldehyde intermediate with thiourea derivatives under acidic conditions, as demonstrated in analogous thiazolidinone syntheses . Optimization of reaction conditions (e.g., solvent, temperature) is critical to achieve stereoselectivity for the (Z)-configuration at the methylidene bridge.

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and thiazol-4-one (C=S, ~1250 cm⁻¹) functional groups .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns on the pyrazole and phenyl rings, and the Z-configuration of the methylidene group via coupling constants .
  • X-ray Crystallography : Resolve the three-dimensional structure, particularly the stereochemistry of the thiazol-4-one and pyrazole moieties, as shown in related pyrazole-thiazole hybrids .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Begin with in vitro assays targeting receptors or enzymes associated with the structural motifs (e.g., cannabinoid receptors for diarylpyrazoles ). Antimicrobial activity can be screened using disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, as reported for pyrazole-thiazolidinone hybrids .

Advanced Research Questions

Q. How can synthetic yields be improved for the methylidene bridge formation?

The methylidene linkage is prone to isomerization. To enhance Z-selectivity:

  • Use microwave-assisted synthesis to reduce reaction time and minimize side reactions .
  • Employ Lewis acids (e.g., ZnCl₂) as catalysts to stabilize the transition state during condensation .
  • Monitor reaction progress via HPLC-MS to isolate intermediates and optimize stoichiometry .

Q. What computational strategies can predict binding interactions of this compound with biological targets?

  • Perform molecular docking using software like AutoDock Vina to model interactions with receptors (e.g., CB1 for pyrazole derivatives ).
  • Validate docking results with molecular dynamics simulations to assess binding stability under physiological conditions .
  • Cross-reference computational data with experimental SAR studies to identify critical substituents (e.g., the 4-butoxy-3-chlorophenyl group’s role in hydrophobicity) .

Q. How to resolve contradictions in solubility data across different studies?

Conflicting solubility reports may arise from variations in solvent polarity or crystallinity.

  • Conduct powder X-ray diffraction (PXRD) to compare crystalline vs. amorphous forms .
  • Use Hansen solubility parameters to identify optimal solvents for recrystallization .
  • Perform thermogravimetric analysis (TGA) to assess thermal stability and hydrate formation .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

The thiazol-4-one ring is susceptible to hydrolysis.

  • Use LC-MS to identify degradation products (e.g., thiourea derivatives) .
  • Perform pH-dependent stability studies to map degradation pathways.
  • Modify the 3-methylpiperidin-1-yl group to introduce steric protection for the thiazol-4-one carbonyl .

Methodological Notes

  • Stereochemical Analysis : For Z/E isomer differentiation, use NOESY NMR to detect spatial proximity between the pyrazole and thiazol-4-one protons .
  • Bioactivity Validation : Combine dose-response assays with kinetic studies to distinguish specific target binding from nonspecific interactions .
  • Data Reproducibility : Document solvent purity, reaction atmosphere (N₂ vs. air), and drying protocols for intermediates to ensure consistency .

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